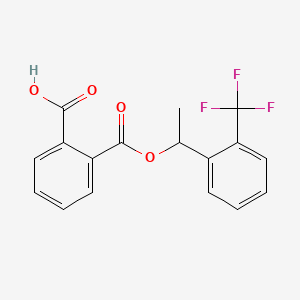

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid is an organic compound with the molecular formula C17H13F3O4 and a molecular weight of 338.28 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an ethoxycarbonyl linkage . The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Mechanism of Action

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid . .

Preparation Methods

The synthesis of 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid typically involves the reaction of 2-(trifluoromethyl)phenyl ethanol with phthalic anhydride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .

Chemical Reactions Analysis

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can be compared with similar compounds such as:

2-(Trifluoromethyl)benzoic acid: Lacks the ethoxycarbonyl linkage, resulting in different chemical properties and reactivity.

2-(Trifluoromethyl)phenylacetic acid: Contains a different linkage between the trifluoromethyl group and the benzoic acid moiety, affecting its biological activity.

2-(Trifluoromethyl)phenylpropionic acid: Similar structure but with a propionic acid moiety, leading to variations in its applications and effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, commonly referred to by its CAS number 127733-45-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The compound has the following molecular formula:

- Molecular Formula : C17H13F3O4

- Molecular Weight : 348.28 g/mol

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Ethoxy Group : The ethoxy moiety is introduced via alkylation reactions.

- Trifluoromethylation : The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide.

- Carboxylation : The benzoic acid functionality is added through carboxylation methods.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in human cancer cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.6 |

| MCF-7 (Breast) | 4.8 |

| HeLa (Cervical) | 3.9 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms of action include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : Evidence suggests it promotes apoptotic pathways in cancer cells, leading to increased cell death.

- Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory effects, which can be beneficial in cancer therapy.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on A549 Cell Line : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, supporting its potential as an effective therapeutic agent.

- Combination Therapy : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall efficacy, suggesting a synergistic effect.

Properties

IUPAC Name |

2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSSQWXBWXTINY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.